P2Y2 Receptor Subtype Selectivity: Diquafosol Tetrasodium Versus UTP and ATP
Diquafosol tetrasodium exhibits a distinct P2Y receptor subtype selectivity profile compared to the endogenous agonist UTP. In calcium mobilization assays using 1321N1 astrocytoma cells transfected with individual human P2Y receptor subtypes, diquafosol tetrasodium demonstrates an EC50 of 100 nM at P2Y2, 400 nM at P2Y4, 20 μM at P2Y6, and >100 μM at P2Y1 [1]. This translates to a selectivity ratio of approximately 200-fold for P2Y2 over P2Y6, and >1,000-fold selectivity over P2Y1. In contrast, UTP exhibits broader agonist activity with less discrimination among P2Y2, P2Y4, and P2Y6 subtypes [2].
| Evidence Dimension | P2Y receptor subtype selectivity (EC50 values and fold-selectivity) |
|---|---|
| Target Compound Data | P2Y2 EC50 = 100 nM; P2Y4 EC50 = 400 nM; P2Y6 EC50 = 20,000 nM; P2Y1 EC50 >100,000 nM |
| Comparator Or Baseline | UTP: Broad agonist activity across P2Y2, P2Y4, and P2Y6 with limited subtype discrimination (exact fold-selectivity values not consolidated in a single comparator dataset) |
| Quantified Difference | Diquafosol: ~200-fold selective for P2Y2 vs P2Y6; >1,000-fold selective vs P2Y1 |
| Conditions | Calcium mobilization assay in 1321N1 astrocytoma cells expressing individual human P2Y receptor subtypes |
Why This Matters
Receptor subtype selectivity determines off-target pharmacological effects; diquafosol's defined selectivity profile enables more predictable experimental outcomes in P2Y2-specific research applications compared to less selective agonists like UTP.
- [1] Pendergast W, Yerxa BR, Douglass JG III, et al. Synthesis and P2Y receptor activity of a series of uridine dinucleoside 5'-polyphosphates. Bioorg Med Chem Lett. 2001;11(2):157-160. View Source
- [2] El-Tayeb A, Qi A, Müller CE. Structural modifications of UMP, UDP, and UTP leading to subtype-selective agonists for P2Y2, P2Y4, and P2Y6 receptors. J Med Chem. 2011;54(8):2878-2890. View Source
